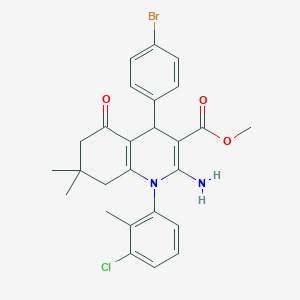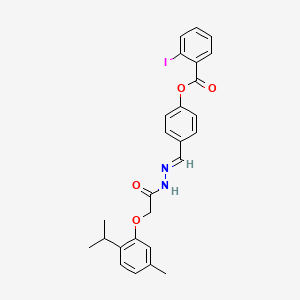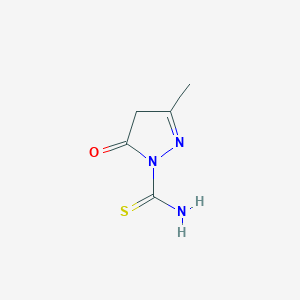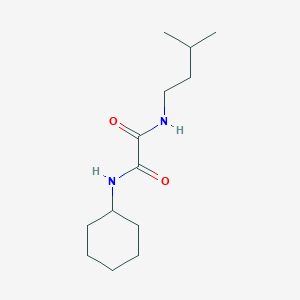
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Its chemical structure combines various functional groups, making it an interesting target for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriately substituted aromatic amines with a suitable ketone or aldehyde. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the hexahydroquinoline core.
Reaction Conditions::Aromatic Amine Condensation: The reaction can occur in various solvents (e.g., ethanol, dichloromethane) with acid or base catalysts.
Ketone/Aldehyde Precursors: The choice of ketone or aldehyde precursor significantly influences the final compound’s substitution pattern.
Purification: After synthesis, purification methods such as column chromatography or recrystallization are employed.
Industrial Production:: While industrial-scale production details are scarce, laboratories often adapt similar synthetic strategies for larger-scale synthesis. Optimization of reaction conditions and scalability are critical factors.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction of the carbonyl group or other functional groups is feasible.
Substitution: Aromatic substitution reactions (e.g., nucleophilic aromatic substitution) can modify the phenyl rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Strong bases (e.g., sodium hydroxide, sodium amide) facilitate nucleophilic substitutions.
Major Products:: The specific products depend on the reaction conditions and substituents. Isolation and characterization are essential to identify intermediates and final products.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity and structural features.
Biological Studies: It may interact with cellular receptors or enzymes, affecting biological processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific protein targets, affecting cellular pathways. Further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
Remember, research on this compound is ongoing, and new findings may emerge
Propiedades
Fórmula molecular |
C26H26BrClN2O3 |
|---|---|
Peso molecular |
529.9 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrClN2O3/c1-14-17(28)6-5-7-18(14)30-19-12-26(2,3)13-20(31)22(19)21(15-8-10-16(27)11-9-15)23(24(30)29)25(32)33-4/h5-11,21H,12-13,29H2,1-4H3 |
Clave InChI |
SULFWCIDGXYCCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538968.png)

![Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11538970.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538984.png)


![2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide](/img/structure/B11539003.png)
![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11539026.png)
![3-Fluoro-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11539036.png)
![N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11539047.png)
